3-chloro-N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]benzamide
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Overview
Description
3-chloro-N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]benzamide is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
The synthesis of 3-chloro-N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]benzamide typically involves a series of organic reactions. One common method includes the reaction of 3-chlorobenzoyl chloride with 5-methyl-1H-pyrazole-3-carboxamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
3-chloro-N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
3-chloro-N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-chloro-N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes and functions . For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
3-chloro-N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]benzamide can be compared with other similar compounds, such as:
3-chloro-N-[(5-methyl-1H-pyrazol-4-yl)carbamoyl]benzamide: This compound has a similar structure but with a different substitution pattern on the pyrazole ring, which may result in different reactivity and biological activities.
3-chloro-N-[(5-methyl-1H-pyrazol-5-yl)carbamoyl]benzamide: Another similar compound with a different substitution pattern, which can affect its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C12H11ClN4O2 |
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Molecular Weight |
278.69 g/mol |
IUPAC Name |
3-chloro-N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]benzamide |
InChI |
InChI=1S/C12H11ClN4O2/c1-7-5-10(17-16-7)14-12(19)15-11(18)8-3-2-4-9(13)6-8/h2-6H,1H3,(H3,14,15,16,17,18,19) |
InChI Key |
ABFHRZHBHHWNPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)NC(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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